molecular formula C24H23ClFN5O3 B2618342 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide CAS No. 922082-88-0

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide

Cat. No.: B2618342
CAS No.: 922082-88-0
M. Wt: 483.93
InChI Key: FWFABPZHHURZAG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide is a potent and selective ATP-competitive inhibitor of Protein Kinase A (PKA) , a central hub in the cAMP signaling pathway that regulates diverse cellular processes including metabolism, gene expression, and cell proliferation. This compound is structurally derived from the pyrazolopyrimidine scaffold, a well-characterized chemotype for kinase inhibition, and is designed to probe the intricate mechanisms of PKA-mediated signaling. Its primary research value lies in its application as a chemical tool to dissect PKA's role in disease pathogenesis, particularly in cancers where cAMP signaling is dysregulated, and in cardiac hypertrophy where PKA activity is a critical factor. By selectively inhibiting PKA, researchers can elucidate its specific contributions within complex kinase networks, distinguishing its functions from those of other structurally related kinases like PKG. Investigations into this compound and its analogs provide crucial insights for the development of novel therapeutic strategies targeting PKA-driven cellular pathways, making it an invaluable asset for fundamental biochemical and pharmacological research.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O3/c1-24(2,34-18-9-7-17(25)8-10-18)23(33)27-11-12-31-21-19(13-29-31)22(32)30(15-28-21)14-16-5-3-4-6-20(16)26/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFABPZHHURZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide (CAS number: 921990-52-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C24_{24}H23_{23}ClF N5_5O3_3
  • Molecular Weight : 483.9 g/mol
  • Key Functional Groups :
    • Chlorophenoxy group
    • Pyrazolo[3,4-d]pyrimidine moiety
    • Amide linkage

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of oncology and neuropharmacology. The following sections detail specific activities and findings.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to the target molecule. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. Notably:

  • Mechanism of Action : These compounds often induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
  • Case Study : A study demonstrated that related pyrazolo compounds exhibited IC50_{50} values in the low micromolar range against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential activity at neurotransmitter receptors:

  • Serotonin Receptors : Some derivatives have been shown to act as 5-HT(1A) receptor antagonists, which can modulate serotonin levels and potentially alleviate anxiety and depression symptoms .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests a potential role in cognitive enhancement or neuroprotection.

Research Findings and Data Tables

Activity Target IC50_{50} Value (µM) Reference
AnticancerHT-29 Cell Line~3.0
AnticancerTK-10 Cell Line~2.5
AcetylcholinesteraseHuman Enzyme~1.8
5-HT(1A) ReceptorRat Brain MembranespK(i) = 8.2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Variations

The pyrazolo[3,4-d]pyrimidinone core is shared among several pharmacologically active compounds. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Functional Implications References
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenoxy, 2-fluorobenzyl, 2-methylpropanamide Potential kinase inhibition; enhanced metabolic stability
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (51) Tetrahydropyrimidin-4-one 3-(2,4-Difluorobenzyl), 5-benzyl, N-(3-chloro-4-fluorophenyl) Increased steric bulk may reduce membrane permeability
Example 53 (Patent EP4374877A2) Pyrazolo[3,4-d]pyrimidin-4-one 3-(3-Fluorophenyl)-chromen-2-yl, isopropyl benzamide Chromene moiety may enhance DNA intercalation or topoisomerase inhibition
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidin-4-one N-substituted α-chloroacetamides (e.g., 4-chlorobenzyl) Altered electron distribution affects target selectivity
Key Observations:
  • Core Modifications: While the pyrazolo[3,4-d]pyrimidinone core is conserved, substituents on the N1 and C5 positions dictate target specificity. For instance, the 2-fluorobenzyl group in the target compound contrasts with the chromene-linked substituent in Example 53, suggesting divergent biological targets .
  • Halogen Effects : Fluorine and chlorine atoms improve metabolic stability and binding affinity via hydrophobic interactions and reduced susceptibility to oxidative metabolism .
  • Side Chain Diversity : The 2-methylpropanamide chain in the target compound may confer better solubility compared to bulkier substituents like the tetrahydropyrimidine carboxamide in compound 51 .

Bioactivity and Target Correlations

Evidence from bioactivity clustering () indicates that structurally related compounds often share modes of action. For example:

  • Pyrazolo-pyrimidinone derivatives frequently target kinases (e.g., JAK2, EGFR) due to their ATP-competitive binding motifs .
  • Chromene-containing analogs (e.g., Example 53) may exhibit dual kinase and topoisomerase inhibition, broadening therapeutic utility .
  • Halogenated substituents correlate with enhanced cytotoxicity in cancer cell lines, as seen in compound 51’s activity against NCI-60 panels .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine substitution (e.g., 2-fluorobenzyl) reduces CYP450-mediated degradation, as observed in related fluorinated kinase inhibitors .
  • Solubility : The propanamide side chain likely enhances aqueous solubility relative to sulfonamide or carboxamide derivatives (e.g., Example 53) .

Q & A

Q. What are the key steps in synthesizing 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide?

The synthesis typically involves:

  • Core scaffold preparation : Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., using acetic acid as a solvent) .
  • Functionalization : Introduction of the 2-fluorobenzyl group at position 5 of the pyrazolo-pyrimidine core via nucleophilic substitution or alkylation .
  • Acetamide coupling : Reaction of the intermediate with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride under basic conditions (e.g., triethylamine in DMF) to form the final acetamide .
  • Purification : Column chromatography or recrystallization to isolate the pure compound .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the chlorophenoxy and fluorobenzyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrazolo-pyrimidine core) .

Q. How is the compound's preliminary biological activity assessed?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to evaluate antiproliferative activity .
  • Enzyme inhibition studies : Screen against kinases or proteases (e.g., EGFR, CDK2) to identify potential targets .
  • Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Catalyst use : Palladium-based catalysts enhance coupling efficiency in fluorobenzyl group introduction .
  • Computational guidance : Quantum mechanics/molecular mechanics (QM/MM) models predict reaction pathways and transition states to refine conditions .

Q. How to resolve contradictions in reported biological activity data?

  • Substituent analysis : Compare analogs (e.g., chloro vs. methoxy substituents) to isolate pharmacophore contributions .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for kinases or other targets .

Q. What computational methods predict the compound's binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., in kinases) .
  • Molecular Dynamics (MD) : Simulations (100+ ns) assess stability of ligand-target complexes in physiological conditions .
  • Free-energy calculations : MM-PBSA/GBSA quantify binding affinities for SAR refinement .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Scaffold modifications : Synthesize derivatives with varied substituents (e.g., replacing 2-fluorobenzyl with 3-chlorobenzyl) .
  • Bioisosteric replacements : Substitute the chlorophenoxy group with trifluoromethoxy or methylsulfonyl groups .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen bond acceptors/donors .

Q. What strategies improve the compound's stability under physiological conditions?

  • Prodrug design : Introduce ester or amide prodrug moieties to enhance metabolic stability .
  • pH optimization : Buffer formulations (pH 6.5–7.4) prevent degradation of the pyrazolo-pyrimidine core .
  • Cocrystallization : Co-crystals with cyclodextrins or polymers enhance aqueous solubility .

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